Exceptional CBP/p300 Target Engagement Compared to First-Generation Probe GNE-272
GNE-781 was optimized from the earlier in vivo chemical tool GNE-272 through structure-based design targeting the LPF shelf, BC loop, and KAc regions. This optimization yielded a substantial 21-fold improvement in potency for CBP compared to its predecessor [1].
| Evidence Dimension | Inhibitory potency against CBP bromodomain |
|---|---|
| Target Compound Data | TR-FRET IC50 = 0.94 nM |
| Comparator Or Baseline | GNE-272 TR-FRET IC50 = 20 nM |
| Quantified Difference | Approximately 21-fold improvement in potency for GNE-781 |
| Conditions | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay; cell-free system |
Why This Matters
This 21-fold improvement in potency enables robust target engagement at lower drug concentrations, increasing the potential therapeutic window and reducing the risk of off-target effects in in vivo models, which is a critical factor for procurement decisions where high-fidelity target modulation is required.
- [1] Romero FA, Murray J, Lai KW, et al. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP). J Med Chem. 2017;60(21):9162-9183. PMID: 28892380. View Source
